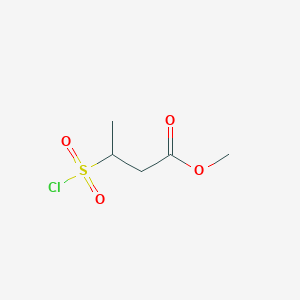

3-Chlorosulfonyl-butyric acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

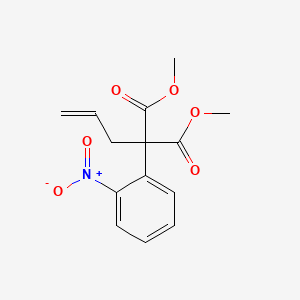

Esters, including CSBME, can undergo a variety of reactions. One such reaction is hydrolysis, which is the breaking of the ester bond by water. This reaction can be catalyzed by either an acid or a base, resulting in a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Esters are polar compounds but do not engage in hydrogen bonding, resulting in intermediate boiling points between nonpolar alkanes and alcohols, which do engage in hydrogen bonding . Esters of low molar mass, such as CSBME, are somewhat soluble in water .Scientific Research Applications

Energy Level Alignment in Photovoltaics

Photoelectron Spectroscopy Studies : A study by Xu et al. (2009) utilized photoelectron spectroscopy to investigate the alignment of energy levels in blends involving poly(3-hexylthiophene) and phenyl C61 butyric acid methyl ester (PCBM), a compound structurally related to 3-Chlorosulfonyl-butyric acid methyl ester. This research is critical for understanding charge transfer processes in solar cell materials (Xu et al., 2009).

Phase Separation in Photovoltaic Diodes : Vaynzof et al. (2011) investigated the demixing of P3HT and PCBM, important in photovoltaic diodes. This study provides insights into the phase behavior of such blends, which can be critical for optimizing solar cell performance (Vaynzof et al., 2011).

Organic Solar Cells

Cathode Interfacial Material in Polymer Solar Cells : Lv et al. (2014) examined the use of an amine-based fullerene derivative (related to PCBM) as a cathode interfacial material in polymer solar cells, highlighting the potential applications in nano-structured organic solar cells (Lv et al., 2014).

Electronic Structure Determination : Guan et al. (2010) focused on the electronic structure of P3HT:PCBM blend, revealing important information about the interface between the donor and acceptor materials in solar cells (Guan et al., 2010).

Material Synthesis and Characterization

Synthesis of Metallofulleroids : Shu et al. (2009) synthesized metallofulleroids using phenyl-C81-butyric acid methyl ester (related to this compound) and characterized their properties. This research contributes to the development of new materials for various applications (Shu et al., 2009).

Thermal Decomposition of Methyl Esters : Porterfield et al. (2017) explored the thermal decomposition of methyl esters, which is fundamental for understanding the stability and reactivity of such compounds (Porterfield et al., 2017).

Organic Photovoltaic Applications : Caricato et al. (2012) demonstrated a technique for fabricating polymeric multilayer device stacks, crucial for organic photovoltaic applications (Caricato et al., 2012).

Mechanistic Understanding of Chemical Processes

- Esterification Mechanisms : The study by Jin et al. (2012) on the synthesis of an iron(III) 18-metallacrown-6 complex, involving the esterification of a ligand, sheds light on the chemical processes and mechanisms in ester formation, relevant to the study of this compound (Jin et al., 2012).

properties

IUPAC Name |

methyl 3-chlorosulfonylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S/c1-4(11(6,8)9)3-5(7)10-2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPWMWOHXAFNTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2454455.png)

![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2454457.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2454459.png)

![5-(3-bromophenyl)-1-butyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2454461.png)

![6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454463.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2454467.png)